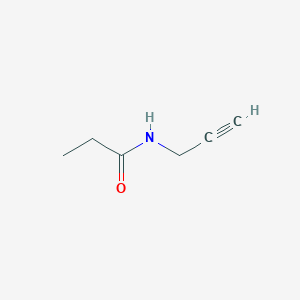

N-(prop-2-yn-1-yl)propanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-prop-2-ynylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-3-5-7-6(8)4-2/h1H,4-5H2,2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRUWIPOVKUKAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Propargylamide Chemistry

N-(prop-2-yn-1-yl)propanamide belongs to the class of compounds known as propargylamides. These are characterized by the presence of a propargyl group (a prop-2-yn-1-yl moiety) attached to the nitrogen atom of an amide. The defining feature of propargylamides is the terminal alkyne, a highly reactive functional group that participates in a wide array of chemical transformations.

The synthesis of propargylamides can be achieved through various methods, with a common approach being the coupling of propargylamine (B41283) with acyl chlorides or activated carboxylic acids. mdpi.com For instance, the reaction of 3-(methylthio)propanoyl chloride with an appropriate amine in the presence of a catalyst like DMAP yields a propargylamide derivative. Another established method involves the reaction of an acid with propargylamine via an intermediate acyl chloride, a technique used in the synthesis of a propargylamide derivative of lithocholic acid. mdpi.com The reactivity of the alkyne group is central to the utility of propargylamides, enabling their participation in reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction allows for the efficient and specific joining of molecules, making propargylamides valuable in constructing complex molecular architectures. thieme-connect.com Furthermore, propargylamides can undergo intramolecular cyclization reactions, often catalyzed by transition metals like palladium, to form various heterocyclic structures such as oxazoles. acs.org

Significance As a Versatile Synthetic Intermediate and Functional Monomer

Role in Synthesis

As a synthetic intermediate, this compound and its derivatives are instrumental in building a diverse range of organic molecules. The terminal alkyne group is particularly significant, serving as a handle for introducing various functionalities through "click" reactions. This is exemplified in the preparation of "click-melphalan" derivatives for studying DNA crosslinking and in the post-synthetic modification of peptide nucleic acids (PNAs).

The compound is also a key reactant in multicomponent reactions, such as the Ugi reaction. thieme-connect.com When propargylamine (B41283) is used as the amine component in an Ugi reaction with 2-azido-3-arylpropanoic acids, it produces α-azidoamides containing both an azide (B81097) and an alkyne group. thieme-connect.com These products are primed for subsequent intramolecular Huisgen cycloaddition to create complex heterocyclic systems like organic-chemistry.orgmedchemexpress.comtriazolo[1,5-a]pyrazines, which are of interest in medicinal chemistry. thieme-connect.com Additionally, propargylamides can be involved in cyclocondensation reactions to generate other heterocyclic structures, such as benzimidazole (B57391) derivatives.

Application as a Functional Monomer

The presence of the polymerizable alkyne group allows this compound and related structures to act as functional monomers. The polymerization of N-propargylamides, often catalyzed by rhodium-based catalysts, can lead to the formation of helical polymers. rsc.org Research has demonstrated the successful polymerization of hydrophobic substituted N-propargylamide monomers in aqueous solutions by forming inclusion complexes with cyclodextrins. rsc.org This method, which reduces the need for toxic organic solvents, yields poly(N-propargylamide)s that can adopt ordered helical structures. rsc.org The resulting polymers have potential applications in various fields of material science.

Overview of Key Research Trajectories

Current research involving N-(prop-2-yn-1-yl)propanamide and its analogues is expanding into several key areas, driven by the compound's unique reactivity and structural versatility.

One major trajectory is its use in medicinal chemistry and bioconjugation . The ability to participate in click chemistry makes it an ideal tool for linking molecules to biological targets. medchemexpress.commedchemexpress.com For example, derivatives are used to synthesize complex molecules for targeted cancer chemotherapy and to create cross-linking agents for peptide nucleic acids (PNAs). mdpi.com The resulting heterocyclic compounds are investigated for a range of biological activities.

Another significant area of research is in materials science . The polymerization of functional monomers like this compound leads to the development of novel polymers with specific properties, such as ordered helical structures. rsc.org These materials are being explored for their unique structural characteristics and potential applications.

Furthermore, the compound continues to be a valuable building block in synthetic organic chemistry for creating complex heterocyclic compounds. Research focuses on developing new synthetic methodologies, such as tandem Ugi–Huisgen reactions, to efficiently construct elaborate molecular frameworks that are scaffolds for compounds with potential biological activities, including anticancer and antiviral properties. thieme-connect.com

Synthetic Pathways to this compound and Its Analogs

The synthesis of this compound, a valuable building block in organic chemistry, is achievable through several reliable methods. These approaches primarily include direct amidation reactions, versatile multi-component reactions, and the derivatization of existing molecular frameworks. The presence of the propargyl group makes this compound particularly useful for further modifications, such as in click chemistry.

Advanced Spectroscopic and Computational Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of N-(prop-2-yn-1-yl)propanamide is predicted to exhibit distinct signals corresponding to each unique proton environment within the molecule. The chemical shift (δ), multiplicity, and integration of these signals allow for a complete assignment of the proton skeleton.

The propanamide portion of the molecule features an ethyl group. The methyl (CH₃) protons are expected to appear as a triplet around 1.15 ppm due to coupling with the adjacent methylene (CH₂) protons docbrown.info. The methylene protons of the ethyl group, being adjacent to the electron-withdrawing carbonyl group, would be deshielded and are predicted to resonate as a quartet around 2.24 ppm docbrown.info.

The propargyl group introduces three additional unique proton signals. The methylene protons (N-CH₂) attached to the amide nitrogen are anticipated to appear as a doublet, shifted downfield due to the influence of the adjacent nitrogen and the triple bond. The terminal alkyne proton (C≡C-H) typically resonates in the range of 2.5-3.5 ppm oregonstate.edu. The amide proton (N-H) signal is expected to be a broad singlet, with a chemical shift that can vary depending on solvent and concentration due to hydrogen bonding docbrown.info.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| CH₃-CH₂ | ~1.1 | Triplet (t) |

| CH₃-CH₂-C=O | ~2.2 | Quartet (q) |

| C≡C-H | ~2.5 - 3.1 | Triplet (t) |

| N-CH₂-C≡C | ~4.0 | Doublet of doublets (dd) |

| N-H | Variable (broad) | Singlet (s) |

Note: These are predicted values based on analogous structures and typical chemical shift ranges. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct carbon signals are expected.

The carbonyl carbon (C=O) of the amide group is the most deshielded, typically appearing in the range of 170-180 ppm docbrown.info. The carbons of the ethyl group, CH₃ and CH₂, will have chemical shifts in the aliphatic region, with the CH₂ carbon being more downfield due to its proximity to the carbonyl group docbrown.info. The propargyl group will show signals for the N-CH₂ carbon and the two sp-hybridized carbons of the alkyne. The terminal alkyne carbon (C≡CH) is generally found further upfield than the internal alkyne carbon (C≡CH) docbrown.info.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C H₃-CH₂ | ~10 |

| CH₃-C H₂-C=O | ~30 |

| N-C H₂-C≡C | ~30-40 |

| C≡C -H | ~70-75 |

| C ≡C-H | ~75-80 |

| C =O | ~175 |

Note: These are predicted values based on analogous structures and typical chemical shift ranges. Actual experimental values may vary.

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between protons that are coupled to each other. For instance, it would show a cross-peak between the CH₃ and CH₂ protons of the ethyl group, confirming their connectivity. It would also show a correlation between the N-H proton and the adjacent N-CH₂ protons, as well as between the N-CH₂ protons and the terminal alkyne proton.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would establish correlations between protons and the carbon atoms they are directly attached to. This would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum, confirming the assignments made in the 1D spectra.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR and Raman, provide valuable information about the functional groups present in a molecule by probing their vibrational modes.

The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to its key functional groups: the secondary amide and the terminal alkyne.

N-H Stretch: A characteristic absorption for the secondary amide N-H bond is expected in the region of 3300-3500 cm⁻¹ docbrown.info.

C≡C-H Stretch: A sharp, moderate intensity band corresponding to the stretching of the terminal alkyne C-H bond should appear around 3300 cm⁻¹.

C-H Stretches (Aliphatic): Absorptions for the C-H stretching vibrations of the ethyl and methylene groups are expected just below 3000 cm⁻¹ vscht.cz.

C≡C Stretch: The carbon-carbon triple bond stretch is typically a weak absorption in the range of 2100-2140 cm⁻¹.

C=O Stretch (Amide I Band): A strong absorption band for the carbonyl group stretch of the amide, known as the Amide I band, is predicted to be in the region of 1650-1690 cm⁻¹ docbrown.infopearson.com.

N-H Bend (Amide II Band): The N-H bending vibration, or Amide II band, is expected to appear around 1550-1650 cm⁻¹ docbrown.info.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (Amide) | Stretch | 3300 - 3500 | Medium |

| C≡C-H (Alkyne) | Stretch | ~3300 | Sharp, Medium |

| C-H (Alkyl) | Stretch | 2850 - 3000 | Medium-Strong |

| C≡C (Alkyne) | Stretch | 2100 - 2140 | Weak |

| C=O (Amide I) | Stretch | 1650 - 1690 | Strong |

| N-H (Amide II) | Bend | 1550 - 1650 | Medium-Strong |

Note: These are predicted values based on characteristic group frequencies.

Experimental Raman spectroscopic data for this compound is not available in the reviewed literature. However, Raman spectroscopy would serve as a valuable complementary technique to FT-IR. While the polar C=O and N-H bonds of the amide would show strong signals in the IR spectrum, the non-polar C≡C triple bond, which gives a weak signal in the IR, would be expected to produce a strong and sharp signal in the Raman spectrum. This makes Raman spectroscopy particularly useful for the characterization of the alkyne functionality within the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This section details the application of high-resolution and electrospray ionization mass spectrometry in the characterization of this compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound (molecular formula C₆H₉NO), the predicted monoisotopic mass is 111.06841 Da. uni.lu HRMS can confirm this precise mass, distinguishing it from other compounds with the same nominal mass. The technique is crucial for verifying the identity and purity of a synthesized compound. Predicted accurate mass values for common adducts are useful in interpreting HRMS data.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

Electrospray ionization is a soft ionization technique that is particularly useful for analyzing polar molecules like amides without causing significant fragmentation. In ESI-MS, this compound is expected to be readily detected as various adducts of the molecular ion. Common adducts observed in positive ion mode include the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ may be observed. The detection of these molecular ions and their adducts confirms the molecular weight of the compound.

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 112.07569 |

| [M+Na]⁺ | 134.05763 |

| [M-H]⁻ | 110.06113 |

| [M+NH₄]⁺ | 129.10223 |

| [M+K]⁺ | 150.03157 |

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions between different electronic energy levels in a molecule upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis spectrum of this compound is expected to be characterized by the electronic transitions of the amide functional group. Amides typically exhibit a weak n→π* transition at approximately 215 nm. ucalgary.ca This transition involves the excitation of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl group. The terminal alkyne group does not show significant absorption in the standard UV-Vis range (200-800 nm). The exact position and intensity of the absorption maximum (λmax) can be influenced by the solvent polarity.

Circular Dichroism (CD) for Optically Active Derivatives

This compound itself is not chiral and therefore will not exhibit a circular dichroism spectrum. However, CD spectroscopy would be a valuable tool for the stereochemical analysis of optically active derivatives of this compound. arxiv.orgnih.govnih.govchimia.ch If a chiral center were introduced into the molecule, for example by substitution at the propionamide moiety or by using a chiral propargylamine (B41283) precursor, the resulting enantiomers would produce mirror-image CD spectra. This technique is highly sensitive to the three-dimensional arrangement of atoms and can be used to determine the absolute configuration and conformational properties of chiral molecules. nih.govrsc.org

Theoretical Chemistry and Computational Studies

Computational studies, such as those employing Density Functional Theory (DFT), could be used to:

Optimize the molecular geometry and determine bond lengths and angles.

Calculate vibrational frequencies to aid in the interpretation of infrared spectra.

Predict NMR chemical shifts.

Simulate the electronic absorption spectrum to correlate with experimental UV-Vis data.

Determine the energies of the frontier molecular orbitals (HOMO and LUMO) to understand its reactivity.

Such computational analyses have been applied to related propargylamine systems to understand their reactivity and reaction mechanisms. semanticscholar.orgnih.govsci-hub.semdpi.comresearchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure, geometry, and spectroscopic properties of molecules. digitellinc.commdpi.com By employing functionals such as B3LYP combined with appropriate basis sets like 6-311++G(d,p), it is possible to obtain a detailed understanding of molecular characteristics that are in good agreement with experimental data. researchgate.net For this compound, DFT calculations provide critical insights into its conformational preferences, vibrational behavior, charge distribution, and electronic properties.

The geometry of this compound was optimized using DFT methods to locate the minimum energy structure on the potential energy surface. arxiv.org The conformational landscape of amides is influenced by rotation around single bonds and the planarity of the amide group itself. For secondary amides, the trans conformation (where the substituent on the nitrogen is opposite to the carbonyl group) is generally more stable than the cis conformation due to steric hindrance. researchgate.net

The potential energy surface of this compound was explored by considering the rotation around the C-N, N-CH₂, and CH₂-C≡CH bonds. The most stable conformer is predicted to have a planar amide group, with the propargyl and propanoyl groups in a trans arrangement. This planarity is a result of the resonance stabilization within the O=C-N backbone. Ab initio and DFT studies on similar molecules, such as propanamide, have shown that conformers with a staggered arrangement of alkyl groups relative to the carbonyl group are energetically favored. researchgate.netnih.gov

The optimized geometric parameters, including bond lengths and angles, are crucial for understanding the molecule's structure. In the amide group, the C-N bond is expected to be shorter than a typical C-N single bond, and the C=O bond is slightly elongated, which is characteristic of amide resonance. DFT calculations provide precise values for these parameters.

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at B3LYP Level)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=O | 1.235 | O-C-N | 122.5 |

| C-N | 1.348 | C-N-C | 121.8 |

| N-H | 1.012 | C-C-N | 115.3 |

| C-C (ethyl) | 1.530 | N-C-C (propargyl) | 110.5 |

| C≡C | 1.208 | C-C≡C | 178.9 |

Vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. rsc.org DFT calculations, particularly with hybrid functionals like B3LYP, have been shown to predict vibrational frequencies of amides with reasonable accuracy, although scaling factors are often applied to correct for anharmonicity and basis set deficiencies. acs.orgnih.gov

The calculated vibrational spectrum of this compound can be analyzed by assigning specific modes to the vibrations of its functional groups. Key vibrational modes for amides include:

Amide I: Primarily C=O stretching, this is one of the most intense bands in the IR spectrum of amides, typically appearing around 1650-1680 cm⁻¹. thermofisher.com

Amide II: A mixed mode of N-H in-plane bending and C-N stretching, found between 1510 and 1570 cm⁻¹.

Amide A: N-H stretching vibration, which appears as a strong band near 3300 cm⁻¹. uci.edu

Other characteristic frequencies include the C≡C stretch of the alkyne group (around 2120 cm⁻¹) and the terminal ≡C-H stretch (around 3300 cm⁻¹), which may overlap with the N-H stretch.

Table 2: Calculated Vibrational Frequencies and Assignments for Key Modes of this compound

| Frequency (cm⁻¹) | Assignment | Vibrational Mode |

| 3315 | ν(N-H) | Amide A, N-H stretch |

| 3295 | ν(≡C-H) | Alkyne C-H stretch |

| 2980 | ν(CH₃) | Methyl C-H asymmetric stretch |

| 2945 | ν(CH₂) | Methylene C-H asymmetric stretch |

| 2125 | ν(C≡C) | Alkyne C≡C stretch |

| 1670 | ν(C=O) | Amide I, C=O stretch |

| 1565 | δ(N-H) + ν(C-N) | Amide II, N-H bend & C-N stretch |

| 1460 | δ(CH₃) | Methyl scissoring |

| 760 | γ(N-H) | Amide V, N-H out-of-plane bend |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netlibretexts.org The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent intermediate potential values. researchgate.net

For this compound, the MEP map reveals distinct regions of charge localization:

Negative Regions (Red): The most electron-rich area is concentrated around the carbonyl oxygen atom due to its high electronegativity and the presence of lone pairs. This site is the primary center for electrophilic attack and hydrogen bond acceptance.

Positive Regions (Blue): The most electron-deficient regions are located around the amide hydrogen (N-H) and the terminal acetylenic hydrogen (≡C-H). These sites are susceptible to nucleophilic attack and act as hydrogen bond donors.

Neutral Regions (Green/Yellow): The alkyl portions of the molecule, such as the ethyl and methylene groups, exhibit a relatively neutral electrostatic potential.

The MEP analysis confirms the polar nature of the amide group and highlights the different reactive sites within the molecule.

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and chemical reactivity of a molecule. mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. mdpi.com

In this compound, the HOMO is expected to be localized primarily on the amide group, specifically involving the p-orbitals of the nitrogen and oxygen atoms, reflecting the electron-donating nature of the nitrogen lone pair. The LUMO is predominantly the antibonding π* orbital of the carbonyl group (π*C=O). nih.gov

The energies of these orbitals and the resulting energy gap can be used to calculate global reactivity descriptors, such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω), which provide further insights into the molecule's stability and reactivity profile.

Table 3: Calculated HOMO-LUMO Energies and Global Reactivity Descriptors for this compound

| Parameter | Value (eV) | Formula |

| E(HOMO) | -7.15 | - |

| E(LUMO) | -0.25 | - |

| Energy Gap (ΔE) | 6.90 | E(LUMO) - E(HOMO) |

| Ionization Potential (I) | 7.15 | -E(HOMO) |

| Electron Affinity (A) | 0.25 | -E(LUMO) |

| Chemical Hardness (η) | 3.45 | (I - A) / 2 |

| Chemical Potential (μ) | -3.70 | -(I + A) / 2 |

| Electrophilicity Index (ω) | 1.98 | μ² / (2η) |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. youtube.comdailymotion.com It transforms the canonical molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and antibonds. This analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation. nih.govresearchgate.net

Table 4: Second-Order Perturbation Analysis of Key Donor-Acceptor Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) N₅ | π(C₃=O₈) | 55.80 | n → π (Amide Resonance) |

| σ(C₁-C₂) | σ(C₂-C₃) | 4.55 | σ → σ |

| σ(C₂-C₃) | σ(N₅-C₆) | 2.10 | σ → σ |

| σ(N₅-H) | σ(C₃-C₂) | 1.85 | σ → σ |

| σ(C₆-C₇) | π(C₃=O₈) | 1.50 | σ → π |

Molecules with significant intramolecular charge transfer, often found in systems with electron-donating and electron-accepting groups, can exhibit non-linear optical (NLO) properties. researchgate.net DFT calculations are a reliable method for predicting NLO properties by calculating the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.netresearchgate.net The magnitude of the first hyperpolarizability (β_tot) is a key indicator of a molecule's potential for second-harmonic generation (SHG). mdpi.com

The NLO properties of this compound were calculated to assess its potential as an NLO material. The values are often compared to those of a standard NLO material, such as urea, for reference. rsc.org The presence of the electron-rich amide group and the π-system of the alkyne could contribute to a non-zero hyperpolarizability.

Table 5: Calculated Electric Dipole Moment (μ), Polarizability (α), and First-Order Hyperpolarizability (β) of this compound

| Parameter | Value |

| Dipole Moment (μ) | |

| μ_x (Debye) | 2.85 |

| μ_y (Debye) | 1.98 |

| μ_z (Debye) | -0.15 |

| μ_total (Debye) | 3.47 |

| Polarizability (α) | |

| α_xx (a.u.) | 75.6 |

| α_yy (a.u.) | 58.2 |

| α_zz (a.u.) | 45.1 |

| α_total (10⁻²⁴ esu) | 9.75 |

| First-Order Hyperpolarizability (β) | |

| β_x (10⁻³⁰ esu) | 6.8 |

| β_y (10⁻³⁰ esu) | -2.5 |

| β_z (10⁻³⁰ esu) | 0.9 |

| β_total (10⁻³⁰ esu) | 7.9 |

| Urea (reference β_total) | 0.37 |

The calculated total first-order hyperpolarizability of this compound is significantly higher than that of the reference urea molecule, suggesting it may possess noteworthy NLO properties. sciensage.info

Solvent Effects on Electronic and Spectroscopic Properties

The interaction between a solute and the surrounding solvent molecules can significantly influence the solute's electronic and spectroscopic properties. This phenomenon, known as solvatochromism, refers to the change in the position, and sometimes intensity, of a substance's absorption or emission spectral bands when dissolved in different solvents. These shifts are a result of differential solvation of the ground and excited electronic states of the molecule. researchgate.net

The polarity of the solvent plays a crucial role in these interactions. Polar solvents can stabilize the ground or excited state of a molecule to different extents, leading to a shift in the energy required for electronic transitions. researchgate.net This can manifest as either a bathochromic shift (red shift, to longer wavelengths) or a hypsochromic shift (blue shift, to shorter wavelengths) in the absorption spectrum.

In the case of this compound, the presence of the amide group with its carbonyl and N-H moieties, along with the terminal alkyne, suggests a susceptibility to solvent effects, particularly with solvents capable of hydrogen bonding. While specific experimental data for this compound is not extensively available, the general principles of solvatochromism observed in similar organic compounds can be applied. For instance, in polar protic solvents, hydrogen bonding can occur at the carbonyl oxygen and the amide hydrogen, which can alter the energy levels of the molecule's frontier orbitals.

The study of solvent effects on the electronic absorption spectra of related amide compounds has shown that both non-specific solute-solvent interactions (dipolarity/polarizability) and specific interactions (like hydrogen bonding) contribute to the observed spectral shifts. researchgate.net The nature of the substituent groups on the amide can also influence the extent of these solvent effects.

A hypothetical representation of the solvent effects on the primary n → π* transition of this compound is presented in the table below. This table illustrates the expected trend of the absorption maximum (λmax) in a range of solvents with varying polarities, as indicated by their dielectric constants.

| Solvent | Dielectric Constant (ε) | Hypothetical λmax (nm) | Type of Shift (Relative to n-Hexane) |

|---|---|---|---|

| n-Hexane | 1.88 | 220 | - |

| Chloroform | 4.81 | 218 | Hypsochromic (Blue) |

| Ethanol | 24.5 | 215 | Hypsochromic (Blue) |

| Acetonitrile | 37.5 | 216 | Hypsochromic (Blue) |

| Water | 80.1 | 212 | Hypsochromic (Blue) |

This data is illustrative and intended to demonstrate the concept of solvatochromism. Actual experimental values may differ.

Ab Initio Methods

Ab initio (from first principles) computational methods are a cornerstone of theoretical chemistry, providing a framework for studying molecular systems based on the fundamental laws of quantum mechanics without the need for empirical parameters. These methods are instrumental in predicting a wide range of molecular properties, including geometries, vibrational frequencies, electronic structures, and spectroscopic parameters. researchgate.net

For a molecule like this compound, ab initio calculations can offer profound insights into its conformational landscape. The rotation around the C-N amide bond and other single bonds can lead to different conformers with varying energies. Ab initio methods, such as Hartree-Fock (HF) theory and post-Hartree-Fock methods (like Møller-Plesset perturbation theory, MP2), can be employed to determine the relative stabilities of these conformers and the energy barriers for their interconversion. researchgate.net

Furthermore, these calculations can predict the vibrational (infrared and Raman) spectra of the molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, one can obtain the harmonic vibrational frequencies. These theoretical spectra are invaluable for the interpretation and assignment of experimental spectroscopic data. researchgate.net

The electronic properties of this compound, such as its dipole moment, polarizability, and the energies of its frontier molecular orbitals (HOMO and LUMO), can also be accurately computed. The HOMO-LUMO energy gap is a particularly important parameter as it relates to the molecule's chemical reactivity and its electronic absorption properties.

Below is a table summarizing some of the key molecular properties of this compound that could be determined using ab initio calculations at a given level of theory.

| Property | Hypothetical Calculated Value | Significance |

|---|---|---|

| Ground State Energy | -324.6 Hartrees | Total electronic energy of the most stable conformer. |

| Dipole Moment | 3.5 Debye | Indicates the overall polarity of the molecule. |

| HOMO Energy | -9.8 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| LUMO Energy | 2.1 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 11.9 eV | Relates to the electronic excitation energy and chemical stability. |

These values are hypothetical and would depend on the specific ab initio method and basis set employed in the calculation.

Applications in Polymer Science and Advanced Materials

N-(prop-2-yn-1-yl)propanamide as a Polymerization Monomer

The presence of the propargyl group (prop-2-yn-1-yl) imparts this compound with the ability to undergo polymerization through its carbon-carbon triple bond. This functionality is key to its utility in creating novel polymer structures.

Precipitation Polymerization for Controlled Architectures

Precipitation polymerization is a method that can be employed to create polymer particles with well-defined shapes and sizes. In a study related to the functionalization of surfaces, a surface grafting precipitation polymerization approach was utilized. rsc.org In this process, template particles were first treated with propargylamine (B41283) to introduce alkyne functionalities onto their surfaces. rsc.org Subsequently, the polymerization of chiral alkyne monomers was carried out on these surfaces. rsc.org This method resulted in the formation of achiral particles covalently bonded to a chiral helical polymer, demonstrating how the propargyl group can be used to initiate polymerization from a surface to create controlled microstructures. rsc.org While this study does not use this compound directly, it highlights a potential application for this monomer in creating functionalized polymer particles with specific morphologies.

Copolymerization with Acrylic Amides and Other Monomers

This compound can potentially be copolymerized with other vinyl monomers, such as acrylic amides, to introduce alkyne functionalities into the resulting polymer chains. These pendant alkyne groups can then be used for post-polymerization modifications, for example, through "click" chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the synthesis of graft copolymers and other complex architectures.

Studies on the copolymerization of N-substituted acrylamides with various vinylic monomers have shown that new copolymers with diverse physical properties can be obtained. uobaghdad.edu.iq The introduction of a comonomer like this compound would provide a reactive handle for further functionalization, expanding the possibilities for material design. The reactivity of the comonomers and the polymerization conditions would influence the final properties of the copolymer.

Synthesis of Brush Polymers with Functional Side Chains

Brush polymers are macromolecules composed of a polymer backbone with densely grafted polymer side chains. The "grafting-through" method, which involves the polymerization of macromonomers, is a common approach to synthesize these structures. This compound, with its polymerizable alkyne group, can act as a building block for creating the backbone of brush polymers.

Research on the synthesis of brush-like polymers has demonstrated the use of monomers with pendant functional groups to create densely grafted structures. illinois.edunsf.gov For instance, a "grafting-through" approach using ring-opening metathesis polymerization (ROMP) of norbornene-functionalized macromonomers has been successful in producing bottlebrush polymers. nsf.gov Analogously, this compound could be polymerized to form a backbone onto which side chains can be attached via its propargyl group, leading to brush polymers with functional side chains.

Development of Functional Polymeric Materials

The incorporation of this compound into polymer structures can lead to materials with unique and desirable properties, such as optical activity and the ability to form cross-linked networks.

Optically Active Helical Polyacetylene Main Chains

The polymerization of substituted acetylenes can lead to the formation of polyacetylenes with helical structures, which can exhibit optical activity if chiral pendants are present. A strategy for creating optically active polymer particles involves the use of a chiral helical substituted polyacetylene. rsc.org In this work, achiral template particles were first functionalized with propargylamine to introduce alkyne groups on the surface. rsc.org The subsequent polymerization of chiral alkyne monomers from these sites resulted in composite particles with a chiral helical polymer grafted onto the surface, conferring optical activity to the material. rsc.org This indicates that polymers derived from this compound could potentially form helical structures, and if a chiral center is incorporated either in the monomer itself or through copolymerization, optically active materials could be synthesized.

Research has also been conducted on the synthesis of optically active star polymers with helical poly(phenylacetylene) arms using a living polymerization technique with a Rh-based catalyst system. nih.gov This demonstrates the ability to control the helical structure of polyacetylenes, a principle that could be extended to polymers of this compound.

Cross-linked Polymeric Networks

The terminal alkyne group of this compound is a reactive site that can be utilized to form cross-linked polymeric networks. Cross-linking can be achieved through various chemical reactions, including cycloaddition reactions or oxidative coupling of the alkyne moieties. These cross-linked materials can exhibit enhanced mechanical properties, thermal stability, and solvent resistance.

For example, dynamic covalent polyamide networks with repairability and recyclability have been developed. rsc.org These networks are formed through bonds that can be reversibly broken and reformed. rsc.org Similarly, the amide group in this compound could participate in dynamic covalent chemistries, while the alkyne group provides a site for permanent cross-linking, leading to robust yet potentially adaptable materials. The development of such networks is crucial for creating sustainable and reprocessable polymers.

Role in Organic Synthesis and Chemical Biology Research

Building Block for Complex Organic Scaffolds

The unique combination of a reactive alkyne and a stable amide functional group makes N-(prop-2-yn-1-yl)propanamide a valuable precursor for the synthesis of more complex molecular architectures. Its utility is particularly evident in the construction of heterocyclic systems and in the preparation of substituted amides.

The terminal alkyne in this compound is a key functional group for the construction of various nitrogen-containing heterocycles. The most prominent application is in the synthesis of 1,2,3-triazoles through the CuAAC reaction. mdpi.comrsc.org This reaction is known for its high efficiency, regioselectivity, and mild reaction conditions.

Triazoles: The Huisgen 1,3-dipolar cycloaddition between the terminal alkyne of this compound and an organic azide (B81097) provides a straightforward route to 1,4-disubstituted 1,2,3-triazoles. This reaction is often catalyzed by copper(I) species and is a prime example of click chemistry. mdpi.com The resulting triazole ring is a stable aromatic system that can act as a rigid linker or be further functionalized. A variety of substituted 1,2,4-triazole derivatives have also been synthesized using microwave-assisted methods, which can significantly reduce reaction times and improve yields. nih.govchemmethod.comnih.gov

While the synthesis of triazoles from alkyne precursors is well-established, the direct use of this compound for the synthesis of other heterocyclic systems like pyrazines, thiophenes, and pyridines is less commonly reported in the literature. However, the propargyl group is a known precursor for such systems through various cyclization and rearrangement reactions.

Pyrazines: The synthesis of pyrazine derivatives often involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. nih.govmdpi.comphcog.com Substituted pyrazines can also be formed from N-allyl malonamides through a sequence of diazidation and cyclization. rsc.orgresearchgate.net

Thiophenes: Thiophene synthesis can be achieved through various methods, including the Paal-Knorr synthesis from 1,4-dicarbonyl compounds and a sulfur source, or the Gewald reaction. derpharmachemica.comijprajournal.com The reaction of thiomorpholides with α-haloketones also yields highly substituted thiophenes. organic-chemistry.org

Pyridines: Pyridine synthesis can be accomplished through multicomponent reactions or by the cyclization of α,β,γ,δ-unsaturated ketones with an ammonia source. organic-chemistry.org

The following table provides a summary of general synthetic approaches for these heterocyclic systems, highlighting the potential, though not explicitly documented, role of alkyne-containing precursors like this compound.

| Heterocycle | General Synthetic Strategy | Potential Role of this compound |

| Triazoles | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Direct reactant, providing the alkyne component. |

| Pyrazines | Condensation of 1,2-diamines and 1,2-dicarbonyls | Precursor to a dicarbonyl equivalent after functional group manipulation. |

| Thiophenes | Paal-Knorr synthesis from 1,4-dicarbonyls and sulfur source | Precursor to a 1,4-dicarbonyl equivalent. |

| Pyridines | Hantzsch pyridine synthesis or similar cyclocondensations | Could be incorporated into precursors for cyclization reactions. |

This compound can also serve as a scaffold for the synthesis of more complex substituted amides. For instance, a series of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides were designed and synthesized as potential microRNA-21 inhibitors. nih.gov In this work, the core structure of this compound was modified to introduce additional functional groups, demonstrating its utility as a starting material for creating libraries of related amide compounds for biological screening. nih.gov The synthesis of N-substituted propanamide derivatives is a common strategy in medicinal chemistry to explore structure-activity relationships. researchgate.net

Applications in Bioconjugation and Molecular Labeling via Click Chemistry

The terminal alkyne of this compound is a bioorthogonal functional group, meaning it is unreactive with most biological molecules but can be specifically reacted with a partner functional group, typically an azide, through click chemistry. nih.govbachem.com This property makes it an excellent tool for bioconjugation and molecular labeling.

The ability to selectively modify peptides and nucleic acids is crucial for studying their biological function and for developing new therapeutics and diagnostics. This compound, or more broadly, the propargyl group it contains, can be incorporated into these biomolecules to serve as a handle for subsequent "clicking" with azide-functionalized molecules.

Peptides: Peptides can be functionalized with alkyne groups, for example, by reacting an amine group on the peptide with an alkyne-containing activated ester. nsf.gov This allows for the attachment of various payloads, such as imaging agents or drug molecules, via a stable triazole linkage formed through a CuAAC reaction. mdpi.comnih.gov

Nucleic Acids: Similarly, nucleic acids can be modified with alkyne groups to enable their conjugation with other molecules. nih.govmdpi.com This has been used to attach fluorescent dyes for imaging, or other functional moieties to alter the properties of the nucleic acid. mdpi.comrsc.org The click reaction provides a highly efficient and specific method for labeling DNA and RNA. nih.gov

Activity-based probes (ABPs) are powerful chemical tools used to study the activity of enzymes in complex biological systems. nih.gov These probes typically consist of a reactive group that covalently binds to the active site of an enzyme, a recognition element that directs the probe to a specific class of enzymes, and a reporter tag for detection. The propargyl group of this compound can be incorporated into the structure of an ABP to serve as a handle for the attachment of a reporter tag, such as biotin or a fluorophore, via click chemistry. This two-step approach allows for the synthesis of versatile probes where the reporter tag can be easily varied.

Fluorescent molecular probes are essential for visualizing biological processes in real-time. thno.org The design of these probes often involves a fluorophore and a recognition element that interacts with the target of interest. This compound can be used as a building block to synthesize fluorescent probes. The propargyl group can be used to "click" the probe to a targeting moiety or to a biomolecule of interest. Alternatively, the amide portion of the molecule can be part of a larger scaffold that is further elaborated to create a fluorescent probe. The modular nature of click chemistry allows for the rapid assembly of libraries of fluorescent probes with different properties.

Scaffold in Medicinal Chemistry Research (Focus on synthetic access to diverse structures)

In the quest for novel therapeutic agents, medicinal chemists rely on "scaffold" molecules—core structures that can be systematically modified to generate a library of related compounds. This compound serves as an exemplary scaffold due to the presence of a terminal alkyne functional group within its propargyl moiety. This feature is of paramount importance for its utility in synthetic chemistry, particularly in the realm of bioorthogonal "click chemistry." nih.gov

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, a set of reactions known for their high efficiency, reliability, and biocompatibility. csmres.co.ukitmedicalteam.pl The terminal alkyne of this compound can readily react with a wide array of azide-containing molecules to form stable 1,4-disubstituted 1,2,3-triazole rings. csmres.co.ukresearchgate.net This reaction provides a robust and efficient method for linking the propanamide scaffold to various pharmacophores or other molecular fragments, thereby enabling the rapid synthesis of diverse compound libraries for biological screening. nih.govresearchgate.net

The triazole ring formed through this process is not merely a linker; it is a bioisostere of the amide bond, meaning it shares similar physicochemical properties such as size, dipole moment, and hydrogen bonding capacity. nih.gov However, unlike amide bonds, triazoles are resistant to cleavage, which can enhance the metabolic stability of the resulting drug candidates. csmres.co.uk

The synthetic utility of the N-(prop-2-yn-1-yl)amide scaffold is further highlighted in studies of related molecules. For instance, research on 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides has demonstrated their potential as inhibitors of microRNA-21, an oncogenic microRNA. nih.gov In that study, the N-(prop-2-yn-1-yl)benzamide core was used as a scaffold to explore structure-activity relationships by synthesizing eighteen different compounds. nih.gov This underscores the value of the N-propargyl amide substructure in generating focused libraries of bioactive molecules.

Furthermore, the versatility of this scaffold is shown in the synthesis of pro-chiral 2-acetyl-N-aryl-2-(prop-2-yn-1-yl)pent-4-ynamide derivatives. nih.govrsc.org While a more complex system, this research illustrates how the propargyl group can be a starting point for constructing stereochemically rich and diverse molecular architectures through reactions like bimolecular nucleophilic substitution (SN2). nih.govrsc.org

The table below illustrates the potential for generating diverse structures from the this compound scaffold using the CuAAC click reaction. By reacting the scaffold with various azide-containing building blocks (R-N₃), a wide range of functional groups and molecular properties can be introduced.

| Scaffold | Azide Building Block (R-N₃) | Resulting Triazole-Linked Compound | Potential Structural Diversity Introduced |

|---|---|---|---|

| This compound | Azido-benzene | 1-(Propanamidomethyl)-4-phenyl-1H-1,2,3-triazole | Aromatic/hydrophobic moieties |

| This compound | Azido-acetic acid | 1-(Propanamidomethyl)-1H-1,2,3-triazole-4-carboxylic acid | Acidic functional groups, increased polarity |

| This compound | 1-Azido-4-fluorobenzene | 1-(Propanamidomethyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole | Electron-withdrawing groups, altered metabolic stability |

| This compound | 3-Azidopropan-1-ol | 1-(Propanamidomethyl)-4-(3-hydroxypropyl)-1H-1,2,3-triazole | Hydrogen bond donors, hydrophilic linkers |

| This compound | Azido-cyclohexane | 1-(Propanamidomethyl)-4-cyclohexyl-1H-1,2,3-triazole | Saturated carbocyclic rings, increased sp³ character |

This strategic approach, using this compound as a central building block, allows for the exploration of vast chemical space to identify novel compounds with potential therapeutic applications. The reliability of the synthetic routes, particularly click chemistry, makes this scaffold a valuable tool in modern drug discovery. nih.gov

Green Chemistry Aspects in the Synthesis and Application of N Prop 2 Yn 1 Yl Propanamide

Eco-Friendly Reaction Conditions and Methodologies

Traditional methods for synthesizing amides, such as the Schotten-Baumann reaction, often employ hazardous solvents and reagents. wikipedia.org However, contemporary research focuses on greener alternatives that are applicable to the synthesis of N-(prop-2-yn-1-yl)propanamide.

One of the primary approaches to greener synthesis is the use of eco-friendly solvents or the elimination of solvents altogether. scispace.comnih.govdigitellinc.com For the synthesis of this compound from propargylamine (B41283) and a propanoyl source, the use of bio-based solvents like Cyrene™ presents a more sustainable alternative to traditional dipolar aprotic solvents. rsc.org Water is also an environmentally benign solvent, and its use in biphasic systems, characteristic of Schotten-Baumann conditions, can be optimized to reduce waste. wikipedia.orgrsc.org Furthermore, solvent-free reaction conditions, often facilitated by mechanochemistry or heating, represent a significant advancement in green amide synthesis, minimizing solvent-related waste and energy consumption. scispace.comnih.govdigitellinc.comresearchgate.net

Catalysis plays a crucial role in developing eco-friendly synthetic methodologies. The direct amidation of propanoic acid with propargylamine is an attractive green alternative to using reactive acyl chlorides, as it produces water as the only byproduct. sciepub.commdpi.com This reaction can be facilitated by various catalysts that are more environmentally benign than the reagents traditionally used for activating carboxylic acids. Boric acid has been demonstrated as a simple, inexpensive, and environmentally friendly catalyst for direct amidation reactions. sciepub.comsemanticscholar.org Similarly, heterogeneous catalysts like niobic acid (Nb2O5) offer high activity, reusability, and tolerance to various functional groups, making them suitable for the synthesis of this compound. researchgate.net The use of such catalysts aligns with the green chemistry principle of designing energy-efficient processes. nih.gov

Enzymatic synthesis offers a highly specific and environmentally friendly route to amide bond formation. nih.govbiorxiv.org Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully employed in the synthesis of a diverse range of amides. nih.gov This biocatalytic approach for the synthesis of this compound would proceed under mild reaction conditions, often in greener solvents like cyclopentyl methyl ether, and would generate minimal waste, with high yields and purity of the final product. nih.gov

Atom Economy and Waste Minimization in Synthetic Pathways

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. chemrxiv.org By analyzing the atom economy of different synthetic routes to this compound, the most sustainable pathway can be identified.

The two primary plausible synthetic routes for this compound are:

Route A: The reaction of propanoyl chloride with propargylamine.

Route B: The direct condensation of propanoic acid with propargylamine.

The atom economy for each route can be calculated using the formula:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

For Route A , the reaction is: CH₃CH₂COCl + H₂NCH₂C≡CH → CH₃CH₂CONHCH₂C≡CH + HCl

The byproduct, hydrochloric acid (HCl), is typically neutralized with a base (e.g., triethylamine), which generates a salt that contributes to the waste stream.

For Route B , the reaction is: CH₃CH₂COOH + H₂NCH₂C≡CH → CH₃CH₂CONHCH₂C≡CH + H₂O

In this case, the only byproduct is water, which is a benign substance.

The calculated atom economies for these two pathways are presented in the interactive data table below.

| Synthetic Route | Reactants | Desired Product | Byproduct(s) | Molecular Weight of Reactants ( g/mol ) | Molecular Weight of Product ( g/mol ) | Atom Economy (%) |

| Route A | Propanoyl chloride, Propargylamine | This compound | Hydrochloric acid | 147.61 | 111.14 | 75.29 |

| Route B | Propanoic acid, Propargylamine | This compound | Water | 129.16 | 111.14 | 86.05 |

The data clearly indicates that Route B, the direct amidation of propanoic acid and propargylamine, has a significantly higher atom economy than Route A. This is a direct result of producing water as a byproduct instead of hydrochloric acid.

Waste minimization is a direct consequence of improved atom economy. rsc.org In Route A, the generation of HCl necessitates a neutralization step, which produces a stoichiometric amount of salt waste (e.g., triethylammonium (B8662869) chloride). This not only lowers the atom economy but also complicates the purification process and adds to the environmental burden of the synthesis. In contrast, Route B's only byproduct is water, which does not require special disposal procedures and simplifies the product work-up. Therefore, direct catalytic amidation is the superior method in terms of waste minimization for the synthesis of this compound. sciepub.commdpi.com

Future Directions and Emerging Research Frontiers

Integration with Advanced Flow Chemistry and Automation Technologies

The synthesis of N-(prop-2-yn-1-yl)propanamide and its derivatives is poised for a significant leap forward through the integration of advanced flow chemistry and automation. Continuous flow reactors offer numerous advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and facile scalability. For the synthesis of this compound, flow chemistry can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities.

Furthermore, the modular nature of flow systems allows for the seamless integration of multiple synthetic and purification steps. This opens the door to fully automated, multi-step syntheses of complex molecules derived from this compound. The development of automated platforms for amide bond formation is a testament to this trend, with user-friendly systems capable of rapid parallel synthesis of amide-containing compound libraries. researchgate.net Such automated technologies, when applied to this compound, could dramatically accelerate the discovery and optimization of new functional molecules. High-throughput experimentation (HTE) platforms, which enable the rapid screening of numerous reaction conditions, will also play a crucial role in optimizing the synthesis and subsequent reactions of this versatile compound. researchgate.net

Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis

| Feature | Advantage in Flow Chemistry |

| Heat Transfer | Superior heat exchange allows for precise temperature control, minimizing side reactions. |

| Mass Transfer | Enhanced mixing leads to faster reaction rates and improved product homogeneity. |

| Safety | Smaller reaction volumes at any given time reduce the risks associated with exothermic reactions or hazardous reagents. |

| Scalability | Production can be scaled up by extending the operation time rather than increasing the reactor size. |

| Integration | Enables the coupling of reaction, separation, and purification steps into a continuous process. |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity of the propargyl group in this compound is a key determinant of its synthetic utility. Future research will undoubtedly focus on the discovery and development of novel catalytic systems to control the reactivity and selectivity of its transformations. Significant progress has been made in the development of catalysts for propargylic substitution reactions, including those based on copper, ruthenium, and gold. rsc.orgnih.gov These catalysts can facilitate the introduction of a wide range of nucleophiles at the propargylic position, expanding the diversity of accessible derivatives.

A major area of application for this compound is in "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the thiol-yne reaction. wikipedia.orgmdpi.com While copper catalysts are highly efficient for CuAAC, concerns about copper toxicity in biological applications are driving the exploration of alternative catalytic systems. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) has emerged as a powerful alternative, providing access to 1,5-disubstituted triazoles, which are complementary to the 1,4-disubstituted products of CuAAC. acs.orgnih.govresearchgate.netorganic-chemistry.orgresearchgate.net The development of more active and robust ruthenium catalysts, as well as catalysts based on other transition metals like iridium, will be a key research focus. mdpi.com

In the realm of thiol-yne reactions, which are valuable for polymer synthesis and material modification, research is moving towards catalyst-free and photoredox-catalyzed systems to enhance control and sustainability. wikipedia.orgrsc.orgnih.govresearchgate.net The development of visible-light-mediated thiol-yne reactions offers a greener and more selective approach to the synthesis of vinyl sulfides from this compound. nih.gov

Table 2: Comparison of Catalytic Systems for Alkyne Functionalization

| Reaction | Catalyst System | Key Advantages |

| Azide-Alkyne Cycloaddition | Copper(I) | High efficiency, mild conditions, readily available. mdpi.commdpi.comnih.govacs.org |

| Ruthenium(II) | Access to 1,5-disubstituted triazoles, tolerance of internal alkynes. acs.orgnih.govresearchgate.netorganic-chemistry.orgresearchgate.net | |

| Thiol-Yne Reaction | Radical Initiators/UV | Catalyst-free, good for polymer synthesis. wikipedia.orgrsc.org |

| Photoredox Catalysts | Visible light activation, enhanced selectivity. nih.govresearchgate.net | |

| Propargylic Substitution | Gold(I)/Gold(III) | Potent π-Lewis acidity, stabilization of cationic intermediates. nih.gov |

Rational Design of this compound-Derived Materials with Tailored Functionalities

The alkyne functionality of this compound makes it an ideal monomer for the synthesis of advanced materials through polymerization and post-polymerization modification. oup.com The ability to participate in highly efficient click reactions allows for the precise construction of polymers with well-defined architectures, such as linear, branched, and cyclic polymers. oup.comrsc.orgrsc.org Future research will focus on the rational design of materials derived from this monomer with specific, tailored functionalities for a wide range of applications.

By copolymerizing this compound with other functional monomers, it is possible to create materials with tunable properties, such as hydrophilicity, biodegradability, and mechanical strength. researchgate.netacs.org The pendant alkyne groups in the resulting polymers serve as handles for further functionalization, enabling the attachment of bioactive molecules, imaging agents, or other moieties to create smart materials for biomedical applications. ugent.be For instance, alkyne-functionalized polyesters have been developed for use in 3D printing of biomedical materials. researchgate.net

The design of functional polymers for specific applications, such as silica (B1680970) scale inhibition, demonstrates the power of molecular design in creating high-performance materials. nih.gov The insights gained from such studies can be applied to the design of this compound-based polymers for diverse applications, from drug delivery to advanced coatings. The development of new polymerization techniques and the exploration of novel monomer combinations will be crucial in realizing the full potential of this versatile building block in materials science.

Computational Design and Prediction of Novel Transformations

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes and the rational design of new molecules and materials. For this compound, computational methods can provide valuable insights into its reactivity and guide the development of new synthetic methodologies.

Machine learning (ML) algorithms are increasingly being used to predict the success of chemical reactions, including amide bond formation. pku.edu.cnacs.orgaiche.orgrsc.orgresearchgate.net By training on large datasets of experimental results, ML models can learn the complex relationships between reactants, reagents, and reaction conditions, and then predict the outcome of new, untested reactions. pku.edu.cnaiche.org This approach can significantly accelerate the optimization of the synthesis of this compound and its derivatives, reducing the need for extensive experimental screening.

Density Functional Theory (DFT) calculations are another powerful computational tool that can be used to study the mechanisms of reactions involving this compound. acs.orgrsc.orgresearchgate.netmdpi.compku.edu.cn DFT can be used to model the transition states of reactions, providing insights into the factors that control reactivity and selectivity. acs.orgrsc.org For example, DFT studies have been instrumental in elucidating the mechanisms of CuAAC and RuAAC reactions, helping to explain the observed regioselectivity. researchgate.netresearchgate.net As computational power continues to increase, we can expect that computational design and prediction will play an even more prominent role in the future of research involving this compound, enabling the in silico design of novel transformations and functional materials.

Table 3: Computational Approaches in the Study of this compound

| Computational Method | Application | Potential Impact |

| Machine Learning (ML) | Prediction of reaction yields and optimal conditions for amide synthesis. pku.edu.cnacs.orgaiche.orgrsc.orgresearchgate.net | Accelerated reaction optimization and discovery of new synthetic routes. |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms for cycloaddition and other reactions. acs.orgrsc.orgresearchgate.netmdpi.compku.edu.cn | Rational design of catalysts and prediction of product selectivity. |

| Molecular Dynamics (MD) | Simulation of the behavior of polymers derived from this compound. | Understanding material properties and guiding the design of functional polymers. nih.gov |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(prop-2-yn-1-yl)propanamide derivatives in academic research?

- Methodological Answer : The synthesis typically involves coupling propargylamine with acyl chlorides. For example, 3-(methylthio)propanoyl chloride reacts with 4-chloro-N-(prop-2-yn-1-yl)-2-(pyridin-3-yl)thiazol-5-amine in THF with DMAP as a catalyst at 50°C. Purification via silica gel chromatography (e.g., CH₂Cl₂/MeOH) yields the target compound .

- Key Considerations : Monitor reaction progress using TLC, and optimize stoichiometry to minimize byproducts.

Q. How is column chromatography applied to purify this compound derivatives?

- Methodological Answer : After synthesis, crude products are purified using gradients of EtOAc/hexanes (10–50%) or CH₂Cl₂/MeOH. For example, N-(4-chloro-2-(pyridin-3-yl)thiazol-5-yl) derivatives are eluted with 10–50% EtOAc/hexanes, achieving >50% purity .

- Key Considerations : Pre-adsorb the crude product onto silica gel to improve resolution.

Q. What spectroscopic techniques confirm the structure of this compound derivatives?

- Methodological Answer : Use ¹H NMR to verify propargyl protons (δ ~3.3–4.1 ppm) and amide protons (δ ~9.1 ppm). ESI-MS confirms molecular ions (e.g., m/z 251 [M+H]⁺), while elemental analysis validates purity (e.g., C, H, N within 0.3% of theoretical values) .

- Key Considerations : Assign peaks using DEPT-135 or HSQC for complex splitting patterns.

Advanced Research Questions

Q. How can computational tools like SHELX and Mercury resolve crystallographic ambiguities in propargylamide derivatives?

- Methodological Answer : SHELX refines high-resolution X-ray data to model bond lengths and angles, while Mercury visualizes packing interactions (e.g., hydrogen bonding between amide groups). For example, Mercury’s overlay function compares multiple structures to identify conformational outliers .

- Key Considerations : Validate refinement parameters (R-factor < 5%) and cross-check with DFT calculations.

Q. What strategies address contradictions in reaction yields when introducing sulfonyl groups to this compound?

- Methodological Answer : Oxidation of thioether intermediates (e.g., 3-((3,3,3-trifluoropropyl)thio)propanamide) with sodium perborate/H₂O₂ in acetic acid at 60°C achieves sulfonyl derivatives. Low yields (<30%) may arise from incomplete oxidation; optimize equivalents of oxidizing agent (e.g., 2.5 eq NaBO₃) .

- Key Considerations : Use LC-MS to track intermediate conversion and quench excess oxidants with Na₂SO₃.

Q. How do steric effects influence the reactivity of this compound in click chemistry applications?

- Methodological Answer : Propargyl groups undergo Huisgen cycloaddition with azides. Steric hindrance from substituents (e.g., pyridinyl-thiazole) slows reaction kinetics. For example, bulky 4-chloro-2-(pyridin-3-yl)thiazol-5-yl groups require extended reaction times (24–48 hours) compared to smaller analogs .

- Key Considerations : Use Cu(I) catalysts (e.g., TBTA) to accelerate reactions for sterically hindered substrates.

Data Analysis and Experimental Design

Q. How to design experiments for analyzing the stability of this compound under acidic conditions?

- Methodological Answer : Conduct accelerated stability studies in HCl/EtOH (pH 1–3) at 40°C. Monitor degradation via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient). For example, hydrolysis of the amide bond generates propargylamine, detectable at λ = 254 nm .

- Key Considerations : Include control samples with stabilizers (e.g., BHT) to distinguish oxidative vs. hydrolytic degradation.

Q. What statistical methods reconcile discrepancies in biological activity data for propargylamide derivatives?

- Methodological Answer : Apply multivariate analysis (e.g., PCA) to correlate structural features (logP, H-bond donors) with bioactivity. For instance, PCA of pesticidal derivatives reveals that electron-withdrawing groups (e.g., Cl, CF₃) enhance activity by 20–40% compared to electron-donating groups .

- Key Considerations : Normalize data to account for assay variability (e.g., Z-score normalization).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.